molecular formula C37H66O8 B1245254 (2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

Cat. No. B1245254
M. Wt: 638.9 g/mol
InChI Key: HKMBLJVHVBJAIH-CGFIXGQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one is a natural product found in Annona mucosa, Annona sylvatica, and Annona purpurea with data available.

Scientific Research Applications

Antioxidant Properties

The compound has shown potential in the field of antioxidants. Manfredini et al. (2000) explored molecular combinations of antioxidants, focusing on ascorbic acid and the pharmacophore of alpha-tocopherol, which are structurally related to the compound . They found that these combinations displayed potent antioxidant effects, surpassing the individual effects of synthetic alpha-tocopherol analogues and natural alpha-tocopherol or ascorbic acid. This suggests a potential application for our compound in the prevention of free radical damage, relevant in various pathological events (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).

Application in Synthesis of Complex Molecules

The compound's structure lends itself to the synthesis of complex molecular structures. Meilert et al. (2004) demonstrated the use of similar compounds in the synthesis of C15 polyketide spiroketals with high stereo- and enantioselectivity. These findings are crucial for the synthesis of complex molecules, potentially useful in pharmaceutical applications (Meilert, Pettit, & Vogel, 2004).

Natural Product Synthesis

Pimenta et al. (2005) isolated a novel acetogenin, structurally related to the compound, from Rollinia laurifolia. This highlights the relevance of such structures in the synthesis and study of natural products, particularly in the field of bioactive compounds (Pimenta, Nascimento, & Boaventura, 2005).

Application in Stereoselective Synthesis

The compound's stereocenter configuration is useful in stereoselective synthesis. Gerber and Vogel (2001) utilized similar structures for the synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, demonstrating the potential of such compounds in creating stereochemically complex molecules (Gerber & Vogel, 2001).

Cytotoxicity in Cancer Cell Lines

Yuan et al. (2009) studied new polyketides from endophytic Diaporthe sp. XZ-07, closely related to the compound , for their cytotoxicity toward various human cancer cell lines. This research indicates the potential of such compounds in the development of cancer therapeutics (Yuan, Yuan, Lin, Zhao, Ma, Huang, & Shen, 2009).

Facile Synthesis for Medicinal Chemistry

Pan et al. (2015) reported a six-step process for synthesizing a compound structurally similar to ours. This research is significant in medicinal chemistry, where such compounds may serve as intermediates in drug synthesis (Pan, Xu, Huang, Yu, & Liu, 2015).

properties

Product Name

(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31-,32-,33-,34-,35+,36-/m0/s1

InChI Key

HKMBLJVHVBJAIH-CGFIXGQLSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

synonyms

sylvaticin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
Reactant of Route 2
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
Reactant of Route 3
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
Reactant of Route 4
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

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